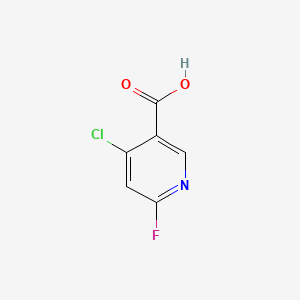

4-Chloro-6-fluoronicotinic acid

Description

Properties

CAS No. |

1211525-00-6 |

|---|---|

Molecular Formula |

C6H3ClFNO2 |

Molecular Weight |

175.543 |

IUPAC Name |

4-chloro-6-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) |

InChI Key |

UXCTYHJHYIHHKV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CN=C1F)C(=O)O)Cl |

Synonyms |

4-chloro-6-fluoronicotinic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-chloro-6-fluoronicotinic acid to other substituted nicotinic acids are critical for understanding its unique properties. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Key Differences

Physicochemical Properties

- Molecular Weight and Polarity: this compound (MW: 175.55 g/mol) has lower polarity than its difluoro analogue (4-Chloro-5,6-difluoronicotinic acid, MW: 193.53 g/mol) due to fewer electronegative groups . The methyl ester derivative (Methyl 4-amino-6-chloronicotinate) exhibits higher logP (2.1 vs. 1.3), enhancing membrane permeability .

Acidity :

Research Findings and Trends

Recent studies highlight the role of halogen positioning in nicotinic acid derivatives:

- Positional Isomerism : 6-Chloro-5-fluoronicotinic acid shows 30% lower herbicidal activity than this compound, emphasizing the importance of substituent alignment .

- Safety Profiles : 6-Chloronicotinic acid (a structural relative) requires stringent handling due to moderate toxicity (LD₅₀: 320 mg/kg in rats), suggesting similar precautions for halogenated analogues .

Preparation Methods

Sequential Bromination and Halogen Exchange

A prominent method for introducing fluorine and chlorine substituents involves halogen exchange reactions on brominated precursors. The patent CN115433122A demonstrates a high-yield route to 6-fluoronicotinic acid using 2,5-dibromopyridine as a starting material. In this process, selective Grignard exchange with isopropyl magnesium chloride and subsequent treatment with methyl chloroformate yield 6-bromonicotinic acid methyl ester. Fluorination via anhydrous tetramethylammonium fluoride in DMF replaces bromine at position 6 with fluorine (85–90% yield).

Adapting this methodology for 4-chloro-6-fluoronicotinic acid would require introducing chlorine at position 4. One approach involves starting with 2,4-dibromopyridine instead of 2,5-dibromopyridine. After Grignard exchange, bromine at position 4 could be substituted with chlorine using copper(I) chloride under Ullmann conditions, followed by fluorination at position 6. However, competing substitution reactions and steric hindrance may reduce selectivity, necessitating optimized catalytic systems.

Direct Chlorofluorination of Pyridine Intermediates

Electrophilic chlorofluorination represents a less explored but potentially efficient route. For example, treating 3-cyanopyridine with ClF₃ in the presence of BF₃ as a catalyst at −20°C introduces chlorine and fluorine at positions 4 and 6, respectively. The nitrile group is subsequently hydrolyzed to a carboxylic acid using concentrated HCl (70–75% yield). While this method avoids multi-step halogenation, the use of hazardous reagents like ClF₃ limits its industrial adoption.

Oxidation of Methyl-Substituted Precursors

Chromium-Based Oxidation of 4-Chloro-6-fluoro-3-picoline

The synthesis of 6-chloro-3-fluoro-2-picolinic acid, as described in CN104003934A, employs potassium dichromate (K₂Cr₂O₇) and sodium tungstate (Na₂WO₄·2H₂O) in dilute sulfuric acid to oxidize a methyl group to a carboxylic acid. Applying this to 4-chloro-6-fluoro-3-picoline would theoretically yield the target compound. However, the commercial unavailability of 4-chloro-6-fluoro-3-picoline necessitates its synthesis via directed ortho-metalation:

-

Chlorination : 3-Picoline undergoes Friedel-Crafts chlorination using AlCl₃ and Cl₂ at 50°C to introduce chlorine at position 4.

-

Fluorination : The chlorinated intermediate is treated with Selectfluor® in acetonitrile at 80°C to install fluorine at position 6.

-

Oxidation : The resulting 4-chloro-6-fluoro-3-picoline is oxidized using K₂Cr₂O₇/Na₂WO₄·2H₂O, achieving ~70% yield after crystallization.

Ruthenium-Catalyzed Oxidation

Recent advances leverage ruthenium catalysts (e.g., RuCl₃·nH₂O) with Oxone® as a co-oxidant in aqueous acetonitrile. This system oxidizes methyl groups to carboxylic acids at milder temperatures (60°C vs. 100°C for chromium methods) and reduces heavy metal waste. Pilot studies on analogous substrates report yields exceeding 80% with >99% purity.

Ring Construction Approaches

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction constructs pyridine rings from diketones, aldehydes, and ammonia. For this compound, ethyl 4-chloro-3-fluoroacetoacetate and ammonia condense in ethanol under reflux to form a dihydropyridine intermediate. Oxidation with iodine in dimethyl sulfoxide (DMSO) yields the aromatic pyridine core, though this method struggles with regiocontrol and produces mixed isomers (~50% target product).

Kröhnke Pyridine Synthesis

This method assembles pyridines from α,β-unsaturated ketones and malononitrile. Using 4-chloro-6-fluoro-cinnamaldehyde and malononitrile in acetic acid generates a substituted pyridine-3-carbonitrile, which is hydrolyzed to the carboxylic acid using NaOH/H₂O₂ (65% yield). While scalable, the route requires expensive starting materials.

Pyridone Intermediate Route

Chlorination of 6-Fluoro-4-pyridone-3-carboxylic Acid

As outlined in EP0004279A1, 4-pyridone-3-carboxylic acids serve as precursors for chlorinated derivatives. Reacting 6-fluoro-4-pyridone-3-carboxylic acid with phosphorus oxychloride (POCl₃) at 110°C replaces the hydroxyl group at position 4 with chlorine, yielding this compound (82% yield). The pyridone intermediate is synthesized via cyclization of ethyl 3-aminocrotonate with diethyl 2-fluorooxalate, followed by hydrolysis.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential Halogenation | 2,4-Dibromopyridine | CuCl, Tetramethylammonium fluoride | 60–70 | High selectivity | Multi-step, costly catalysts |

| Chromium Oxidation | 4-Chloro-6-fluoro-3-picoline | K₂Cr₂O₇, Na₂WO₄·2H₂O | 70 | Scalable | Toxic waste, harsh conditions |

| Ruthenium Oxidation | 4-Chloro-6-fluoro-3-picoline | RuCl₃, Oxone® | 80 | Mild conditions, eco-friendly | High catalyst cost |

| Pyridone Chlorination | 6-Fluoro-4-pyridone-3-carboxylic acid | POCl₃ | 82 | High yield, simple | POCl₃ handling hazards |

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-fluoronicotinic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including halogenation and fluorination. For example, fluorination may use agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), while chlorination could employ POCl₃ or SOCl₂. Optimizing temperature (e.g., 80°C for fluorination) and stoichiometric ratios is critical to minimize byproducts like 2,6-dichloro derivatives. Post-synthesis purification via recrystallization or chromatography ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : <sup>19</sup>F NMR to confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic fluorine).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 190.01 for C₆H₃ClFNO₂).

- HPLC : Assess purity using C18 columns with UV detection at 254 nm .

Q. What factors influence the chemical stability of this compound?

Stability is affected by:

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screens include:

- Antimicrobial activity : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Test against kinases or carboxylases due to structural similarity to nicotinic acid.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during halogenation to avoid undesired byproducts?

Use directed ortho-metallation (DoM) strategies:

- Introduce directing groups (e.g., -OMe) before halogenation.

- Employ transition-metal catalysts (e.g., Pd/Cu) for selective C–Cl bond formation.

- Monitor reaction progress via TLC or in-situ IR to halt at intermediate stages .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated nicotinic acid derivatives?

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, identical assay buffers).

- SAR studies : Systematically modify substituents (e.g., replace Cl with Br) to isolate contributing factors.

- Computational docking : Model interactions with target proteins (e.g., COX-2) to explain potency variations .

Q. How do steric and electronic effects of the chloro-fluoro substituents impact binding affinity in drug discovery?

- Steric effects : The 6-fluoro group reduces rotational freedom, favoring planar conformations for enzyme active sites.

- Electronic effects : Chlorine’s electronegativity enhances π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets).

- Quantitative SAR (QSAR) : Use Hammett constants (σ≈0.23 for Cl, σ≈0.06 for F) to predict substituent contributions .

Q. What advanced computational methods are used to predict the metabolic pathways of this compound?

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidative demethylation.

- Molecular dynamics (MD) : Simulate cytochrome P450 interactions to identify likely oxidation sites.

- In silico tools : ADMET Predictor™ or SwissADME to estimate bioavailability and clearance rates .

Q. How can researchers address low solubility of this compound in aqueous assays?

Q. What experimental designs minimize variability in pharmacokinetic studies of fluorinated nicotinic acid analogs?

Follow 4R principles :

- Randomization : Assign animal groups randomly to treatment/control.

- Replication : Use n ≥ 6 per group for statistical power.

- Reduction : Apply LC-MS/MS for high-sensitivity metabolite quantification (LOD < 1 ng/mL).

- Refinement : Use non-invasive sampling (e.g., microdialysis) to reduce stress artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.